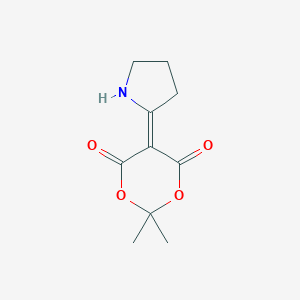

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMYPUSZJRSKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351756 | |

| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70912-52-6 | |

| Record name | 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70912-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Meldrum's Acid-Pyrrolidinylidene Derivatives

This guide offers a comprehensive exploration of the synthesis, structural features, and key physicochemical properties of Meldrum's acid-pyrrolidinylidene derivatives. These compounds, characterized by the fusion of the highly acidic Meldrum's acid core with a pyrrolidine moiety, represent a class of enamines with significant potential in organic synthesis and medicinal chemistry. Their unique electronic and steric attributes govern their reactivity and potential applications, making a thorough understanding of their properties essential for researchers, scientists, and drug development professionals.

Synthesis of Meldrum's Acid-Pyrrolidinylidene Derivatives

The principal route for the synthesis of 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its analogues is the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an active methylene compound, in this case, Meldrum's acid, with a carbonyl equivalent, often in the form of an orthoformate, followed by reaction with a secondary amine like pyrrolidine.

Underlying Principles of the Knoevenagel Condensation

The exceptional acidity of the C5 methylene protons of Meldrum's acid (pKa ≈ 4.97) is the driving force for this reaction.[4][5] This acidity allows for the facile formation of a stabilized enolate anion, which is a potent nucleophile. The reaction typically proceeds via an initial condensation of Meldrum's acid with an orthoformate, such as triethyl orthoformate, to form an ethoxymethylene intermediate. This intermediate is then readily attacked by a nucleophilic amine, like pyrrolidine, to yield the final enamine product.

Experimental Protocol: Synthesis of 5-(Aminomethylene) Meldrum's Acid Derivatives

The following is a generalized, self-validating protocol for the synthesis of 5-(aminomethylene) Meldrum's acid derivatives, which can be adapted for the synthesis of the pyrrolidinylidene derivative.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Triethyl orthoformate

-

Pyrrolidine (or other desired amine)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask, dissolve Meldrum's acid in absolute ethanol.

-

Add triethyl orthoformate to the solution and stir the mixture at room temperature. The progress of the formation of the ethoxymethylene intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the intermediate is complete, add the desired amine (e.g., pyrrolidine) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating as required. The product will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

Caption: Synthetic pathway for Meldrum's acid-pyrrolidinylidene derivatives.

Structural and Spectroscopic Characterization

The unique structure of Meldrum's acid-pyrrolidinylidene derivatives gives rise to characteristic spectroscopic signatures. The core Meldrum's acid ring typically adopts a boat or flattened boat conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information for confirming the structure of these derivatives. Key expected signals include:

-

A singlet for the six equivalent protons of the two methyl groups on the Meldrum's acid ring, typically appearing around 1.7 ppm.[6][7]

-

Multiplets for the protons of the pyrrolidine ring.

-

A singlet for the vinylic proton of the methylidene bridge, which is highly deshielded due to the electron-withdrawing nature of the Meldrum's acid moiety and the electron-donating nature of the nitrogen atom. For analogous aminomethylene derivatives, this proton appears as a singlet around 8.4-9.4 ppm.[1][8]

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the quaternary carbon of the gem-dimethyl group, and the carbons of the pyrrolidine and methylidene groups. For related aminomethylene derivatives, the key signals are:

-

The carbons of the pyrrolidine ring.

-

The C5 carbon of the Meldrum's acid ring.

-

The olefinic carbon of the methylidene bridge.

-

The two carbonyl carbons (C4 and C6) of the Meldrum's acid ring, which are typically observed at around 160-165 ppm.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum of Meldrum's acid-pyrrolidinylidene derivatives is dominated by strong absorption bands corresponding to the carbonyl groups. Key vibrational frequencies to expect include:

-

Strong C=O stretching vibrations for the two carbonyl groups of the Meldrum's acid ring, typically observed in the region of 1700-1750 cm⁻¹.[6][7]

-

C=C stretching vibration of the enamine double bond.

-

C-N stretching vibration.

-

C-H stretching vibrations for the methyl and methylene groups.

UV-Vis Spectroscopy

These compounds are expected to show strong UV absorption due to the extended π-system of the enamine conjugated with the dicarbonyl system. The absorption maxima will be influenced by the solvent polarity.

X-ray Crystallography

Single-crystal X-ray diffraction studies on analogous Meldrum's acid derivatives have confirmed the boat-like conformation of the 1,3-dioxane-4,6-dione ring.[9] This rigid conformation plays a significant role in the reactivity of these molecules.

Core Physicochemical Properties

Acidity and pKa

While the parent Meldrum's acid is highly acidic, the C5 proton is substituted in the pyrrolidinylidene derivatives. Therefore, the concept of pKa for this position is not applicable. However, the overall electronic environment of the molecule is influenced by the push-pull nature of the enamine system.

Thermal Stability and Decomposition

Meldrum's acid and its derivatives are known to undergo thermal decomposition at elevated temperatures.[4] This process typically involves the loss of acetone and carbon dioxide to generate highly reactive ketene intermediates. The presence of the pyrrolidinylidene substituent may influence the decomposition temperature and pathway.

Caption: Thermal decomposition pathway of Meldrum's acid derivatives.

Solubility

Meldrum's acid itself is soluble in water and polar organic solvents.[4] The solubility of its pyrrolidinylidene derivatives will be dependent on the overall polarity of the molecule and the nature of any additional substituents.

Reactivity and Applications

The pyrrolidinylidene moiety acts as an electron-donating group, pushing electron density into the Meldrum's acid ring. This creates a polarized π-system, making the β-carbon of the enamine system (the C5 of the Meldrum's acid ring) electron-rich and the α-carbon (the exocyclic methylene carbon) electron-deficient.

Michael Acceptor Reactivity

The electron-deficient nature of the exocyclic double bond makes these compounds excellent Michael acceptors. They can readily react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to their utility in organic synthesis.

Caption: Michael addition reactivity of Meldrum's acid-pyrrolidinylidene derivatives.

Applications in Drug Discovery and Organic Synthesis

The unique reactivity profile of Meldrum's acid derivatives makes them valuable intermediates in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[6][10] Their derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties.[7] The pyrrolidinylidene derivatives, as highly functionalized building blocks, hold promise for the development of novel therapeutic agents and as versatile synthons in synthetic methodology.

Summary of Physicochemical Properties

| Property | Description | References |

| Synthesis | Knoevenagel condensation of Meldrum's acid and a pyrrolidine equivalent. | [1][2][3] |

| ¹H NMR | Characteristic singlet for gem-dimethyl protons (~1.7 ppm) and a deshielded vinylic proton. | [1][6][7][8] |

| ¹³C NMR | Signals for carbonyl carbons (~160-165 ppm) and the enamine system. | [1][8] |

| IR Spectroscopy | Strong C=O stretching bands (1700-1750 cm⁻¹). | [6][7] |

| Thermal Stability | Decomposes upon heating to form ketene intermediates. | [4] |

| Reactivity | Acts as a potent Michael acceptor. | - |

References

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Journal. [Link]

-

Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes. ResearchGate. [Link]

-

Meldrum's acid assisted formation of tetrahydroquinolin‐2‐one derivatives a short synthetic pathway to the biologic. Nature. [Link]

-

Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. [Link]

-

Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. [Link]

-

ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

-

Regular Article. Organic Chemistry Research. [Link]

-

Meldrum's acid. Wikipedia. [Link]

-

1,3-Dioxane-4,6-dione, 2,2-dimethyl-. NIST WebBook. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. [Link]

-

2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. [Link]

Sources

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. orgchemres.org [orgchemres.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Signature of a Unique Heterocycle: A Technical Guide to 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione . In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. The insights provided herein are intended to aid in the identification, characterization, and quality control of this compound in research and development settings.

The unique structure of this molecule, combining the highly reactive Meldrum's acid scaffold with a pyrrolidin-2-ylidene moiety, presents a fascinating case for spectroscopic analysis. Understanding its spectral signature is paramount for researchers exploring its potential applications, from novel building blocks in organic synthesis to potential scaffolds in medicinal chemistry.

Molecular Architecture and its Spectroscopic Implications

The structure of this compound is characterized by several key features that will dominate its spectroscopic output:

-

The Meldrum's Acid Core: This rigid 1,3-dioxane-4,6-dione ring system contains two carbonyl groups and a gem-dimethyl group. The high acidity of the parent Meldrum's acid is a well-known feature, and its derivatives are extensively used in synthesis.

-

The Pyrrolidin-2-ylidene Moiety: This is an enamine-like system, where the nitrogen atom of the pyrrolidine ring is directly attached to a carbon of the exocyclic double bond. This creates a polarized π-system that will significantly influence the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

-

The Exocyclic Double Bond: This C=C bond is highly polarized due to the electron-donating nitrogen on one side and the electron-withdrawing dicarbonyl system on the other. This "push-pull" electronic effect is a central feature of the molecule's reactivity and will be clearly observable in its spectra.

Below is a diagram illustrating the key functional groups and their anticipated influence on the spectroscopic data.

Caption: Key structural features of the target molecule.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous 5-alkylidene Meldrum's acid derivatives and substituted pyrrolidines, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectra are predicted.[1][2][3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 3.5 - 3.7 | Triplet | 2H | N-CH₂ (α to N) | The proximity to the electron-donating nitrogen and the double bond will deshield these protons compared to a simple alkane. |

| ~ 2.8 - 3.0 | Triplet | 2H | C=C-N-CH₂-CH₂ (γ to N) | These protons are further from the nitrogen and are expected to be in a more typical alkyl region. |

| ~ 1.9 - 2.1 | Quintet | 2H | N-CH₂-CH₂ (β to N) | This multiplet arises from coupling to the adjacent CH₂ groups. |

| 1.72 | Singlet | 6H | C(CH₃)₂ | The two methyl groups are equivalent and show a characteristic singlet for the gem-dimethyl group in the Meldrum's acid moiety. This is a highly conserved signal.[1] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 165 - 170 | C=O | The two carbonyl carbons of the Meldrum's acid moiety are expected in this region. They are part of a conjugated system, which may shift them slightly upfield compared to saturated esters. |

| ~ 160 - 165 | C=C -N | The carbon of the exocyclic double bond attached to the nitrogen is expected to be significantly downfield due to the electron-donating effect of the nitrogen (enamine-like). |

| ~ 105 - 110 | O-C (CH₃)₂-O | The quaternary carbon of the gem-dimethyl group is typically found in this region in Meldrum's acid derivatives.[1][2] |

| ~ 85 - 90 | C =C-N | The carbon of the exocyclic double bond within the Meldrum's acid ring is expected to be significantly upfield due to the polarization of the double bond. |

| ~ 45 - 50 | N-CH₂ (α to N) | Deshielded due to the adjacent nitrogen. |

| ~ 30 - 35 | C=C-N-CH₂-CH₂ (γ to N) | A typical chemical shift for a methylene carbon in a five-membered ring. |

| ~ 25 - 30 | C(CH₃)₂ | The two equivalent methyl carbons.[1][2] |

| ~ 20 - 25 | N-CH₂-CH₂ (β to N) | A standard alkyl region for a methylene carbon. |

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring high-quality NMR data for this compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

-

2D NMR (for confirmation):

-

Run COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which will be crucial for unambiguously assigning the quaternary carbons and the atoms of the exocyclic double bond.

-

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the polarized carbon-carbon double bond.

Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~ 2980 - 2850 | Medium | C-H (aliphatic) | Stretching vibrations of the methyl and methylene groups. |

| ~ 1720 - 1690 | Very Strong | C=O (asymmetric stretch) | The carbonyl groups of the Meldrum's acid moiety will give rise to very strong absorptions. The conjugation with the exocyclic double bond will lower their frequency compared to saturated esters.[5] |

| ~ 1680 - 1650 | Very Strong | C=O (symmetric stretch) | A second strong carbonyl absorption is expected. |

| ~ 1620 - 1580 | Strong | C=C (exocyclic) | The high degree of polarization of this double bond will result in a strong IR absorption. This is a key diagnostic peak. |

| ~ 1390 & 1370 | Medium | C(CH₃)₂ (gem-dimethyl) | Characteristic bending vibrations for the gem-dimethyl group. |

| ~ 1200 - 1000 | Strong | C-O (ester) | Stretching vibrations of the ester C-O bonds. |

Experimental Protocol for IR Data Acquisition:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 211. The molecular ion peak is expected to be observed, confirming the molecular weight of the compound (C₁₀H₁₃NO₄).[6]

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z = 196. This is a common fragmentation for compounds containing a gem-dimethyl group.

-

Loss of acetone (-C₃H₆O): [M - 58]⁺ at m/z = 153. This is a characteristic fragmentation of the Meldrum's acid moiety, resulting from a retro-Diels-Alder-type reaction.[7]

-

Loss of CO₂ (-44): [M - 44]⁺ at m/z = 167.

-

Fragmentation of the pyrrolidine ring: Various fragments corresponding to the loss of ethylene (C₂H₄) or other small neutral molecules from the pyrrolidine ring are also possible.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition:

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a direct insertion probe on a standalone EI-MS system.

-

GC-MS Method:

-

Injection: A dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) is injected into the GC.

-

Separation: A standard non-polar capillary column (e.g., DB-5) can be used with a temperature program to ensure volatilization and separation from any impurities.

-

Ionization: Standard EI at 70 eV.

-

Detection: A quadrupole or time-of-flight (TOF) mass analyzer.

-

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, analysis by HRMS (e.g., ESI-TOF) is highly recommended. This would provide a highly accurate mass measurement of the molecular ion, confirming the chemical formula C₁₀H₁₃NO₄.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The combination of a highly polarized exocyclic double bond, a rigid Meldrum's acid core, and a pyrrolidine ring system results in a unique spectroscopic signature. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, should serve as a valuable resource for any scientist working with this compound. As experimental data becomes available, this guide can be used as a benchmark for comparison and further refinement of our understanding of this interesting molecule.

References

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. Available at: [Link]

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O - The Royal Society of Chemistry. Available at: [Link]

-

Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C... - ResearchGate. Available at: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. Available at: [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem. Available at: [Link]

-

1,3-Dioxane-4,6-dione, 2,2-dimethyl- - NIST WebBook. Available at: [Link]

-

This compound - Matrix Fine Chemicals. Available at: [Link]

Sources

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pyrrolidinone, 1-ethenyl- [webbook.nist.gov]

- 7. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]

The Structural Elucidation of Pyrrolidinylidene Meldrum's Acid: A Technical Guide to its Synthesis, Crystallography, and Molecular Conformation

Abstract

This technical guide provides an in-depth analysis of the synthesis and crystal structure of 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent member of the vinylogous amide derivatives of Meldrum's acid. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity. In the absence of a publicly available crystal structure for the title compound, this guide presents a comprehensive analysis based on the closely related and crystallographically characterized analogue, 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. We delve into the nuanced experimental considerations for its synthesis, provide a detailed protocol for single-crystal X-ray diffraction analysis, and interpret the resulting structural data to predict the conformational and electronic characteristics of the pyrrolidinylidene derivative. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Introduction: The Enduring Versatility of Meldrum's Acid

First synthesized in 1908, 2,2-dimethyl-1,3-dioxane-4,6-dione, colloquially known as Meldrum's acid, continues to be a cornerstone of modern organic synthesis[1][2]. Its remarkable acidity (pKa ≈ 4.97) and rigid cyclic structure make it a highly reactive C-H acid, readily participating in a variety of carbon-carbon bond-forming reactions[1]. The C-5 position, flanked by two carbonyl groups, is particularly amenable to derivatization, most notably through Knoevenagel condensation, leading to a vast array of 5-substituted derivatives[3].

Among these derivatives, the enamines of Meldrum's acid, such as pyrrolidinylidene Meldrum's acid, represent a class of compounds with significant electronic delocalization. The nitrogen lone pair participates in conjugation with the dicarbonyl system, creating a "push-pull" electronic environment. This guide focuses on the detailed structural analysis of this system, a critical aspect for understanding its reactivity and potential applications in areas such as non-linear optics and as a scaffold in medicinal chemistry.

Synthesis and Crystallization: A Methodological Deep Dive

The synthesis of 5-substituted enamines of Meldrum's acid is typically achieved through a condensation reaction. The choice of reagents and reaction conditions is critical for achieving high yields and purity suitable for crystallographic studies.

Synthetic Strategy: The Rationale Behind the Route

The most common and efficient method for the synthesis of enamines of Meldrum's acid involves the reaction with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by substitution with the desired amine. This two-step, one-pot procedure is often preferred over direct condensation due to the high reactivity of the intermediate formed from Meldrum's acid and DMFDMA.

Experimental Protocol: Synthesis of 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Reaction Setup: To a solution of Meldrum's acid (1.44 g, 10 mmol) in 20 mL of dry acetonitrile, add N,N-dimethylformamide dimethyl acetal (1.31 g, 11 mmol) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Amine Addition: To the resulting solution, add pyrrolidine (0.71 g, 10 mmol) and continue stirring at room temperature for an additional 2 hours.

-

Product Isolation: The product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Crystallization: For single-crystal growth, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) and allow it to cool slowly to room temperature. Further slow evaporation of the solvent may be necessary to obtain X-ray quality crystals.

Causality in Experimental Design

-

Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction mechanism.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly nucleophilic intermediates with atmospheric moisture and oxygen.

-

Stoichiometry: A slight excess of DMFDMA is used to ensure complete consumption of the Meldrum's acid.

Crystal Structure Analysis: Insights from a Close Analogue

As a definitive crystal structure for pyrrolidinylidene Meldrum's acid is not available in the public domain, we will perform a detailed analysis of the crystallographically characterized 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione[4]. This primary enamine serves as an excellent proxy, providing foundational insights into the key structural features that are expected to be conserved or systematically altered in the tertiary enamine.

Crystallographic Data and Structure Refinement

The crystal structure of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione was determined by single-crystal X-ray diffraction. A summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₇H₉NO₄ |

| Formula Weight | 171.15 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 9.830(1) |

| b (Å) | 9.609(1) |

| c (Å) | 16.819(2) |

| β (°) | 90.95(1) |

| Volume (ų) | 1588.4(3) |

| Z | 8 |

| Calculated Density (Mg/m³) | 1.431 |

| Data obtained from da Silva et al., Acta Cryst. (2006). E62, o3866-o3867[4]. |

Molecular Geometry and Conformation

The molecular structure of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reveals several key features:

-

Dioxane Ring Conformation: The 1,3-dioxane-4,6-dione ring adopts an envelope conformation [4]. This is a characteristic feature of many Meldrum's acid derivatives, arising from the steric and electronic constraints of the cyclic system.

-

Planarity of the Enamine System: The aminomethylene substituent is part of a conjugated system. In the crystal structure, there is significant planarity across the N-C=C-(C=O)₂ core, facilitating electron delocalization.

-

Intramolecular Hydrogen Bonding: A crucial stabilizing feature is the presence of an intramolecular N-H···O hydrogen bond between the amine proton and one of the carbonyl oxygens, forming a six-membered ring[4]. This interaction contributes to the planarity of the molecule and influences its electronic properties.

Logical Flow of Structural Analysis

Caption: Workflow from synthesis to structural analysis.

Extrapolating to Pyrrolidinylidene Meldrum's Acid

Based on the structure of the aminomethylene analogue, we can make several evidence-based predictions about the crystal structure of pyrrolidinylidene Meldrum's acid:

-

Ring Conformation: The Meldrum's acid moiety will almost certainly retain its characteristic non-planar conformation, likely an envelope or a closely related boat form.

-

Planarity and Delocalization: The tertiary enamine system, C=C-N(CH₂)₄, will exhibit a high degree of planarity to maximize the overlap between the nitrogen lone pair p-orbital and the π-system of the Meldrum's acid core. This is a general feature of enamines where the nitrogen adopts an sp² hybridization[5].

-

Absence of Intramolecular N-H···O Bonding: A key difference will be the absence of the intramolecular hydrogen bond, as there are no N-H protons in the pyrrolidinylidene moiety. This may lead to a greater degree of rotational freedom around the C-N bond, although steric hindrance from the pyrrolidine ring will also play a significant role.

-

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will be governed by weaker C-H···O interactions and van der Waals forces.

Molecular Structure of Pyrrolidinylidene Meldrum's Acid

Sources

An In-depth Technical Guide to the Acidity and pKa of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione. The document elucidates the structural features governing the compound's acidic properties, drawing comparisons to its parent molecule, Meldrum's acid. A detailed examination of the electronic effects of the pyrrolidin-2-ylidene substituent is presented, including a qualitative prediction of its impact on the pKa. Furthermore, this guide outlines detailed, field-proven experimental and computational methodologies for the precise determination of the pKa of this and structurally related molecules. The content is structured to provide researchers and drug development professionals with a foundational understanding and practical protocols for characterizing the physicochemical properties of this important class of compounds.

Introduction: The Significance of Acidity in Drug Discovery and Development

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. An accurate understanding of a compound's ionization state at physiological pH is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The molecule at the heart of this guide, this compound, is a derivative of Meldrum's acid, a compound renowned for its unusually high acidity.[1][2][3] This guide will delve into the nuanced structural and electronic factors that dictate the acidity of this specific derivative.

Structural Analysis and the Principle of Vinylogy

The acidity of this compound is best understood by first examining its core structure, which is derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

The Anomalous Acidity of Meldrum's Acid

Meldrum's acid exhibits a remarkably low pKa of approximately 4.9 in water, making it unusually acidic for a carbon acid.[1][3] This heightened acidity is attributed to significant stabilization of its conjugate base. The rigid cyclic structure of the 1,3-dioxane-4,6-dione ring system constrains the geometry, leading to enhanced orbital overlap and delocalization of the negative charge upon deprotonation at the C5 position.

The Concept of Vinylogy

The introduction of a carbon-carbon double bond (a vinyl group) that extends a conjugated system is known as vinylogy.[4] This principle is central to understanding the acidity of this compound. In this molecule, the pyrrolidin-2-ylidene group is attached to the C5 position of the Meldrum's acid core via a double bond, creating a vinylogous system. This allows for the transmission of electronic effects from the pyrrolidine ring to the dicarbonyl portion of the molecule.[4]

Figure 1: Logical relationship of structural components influencing acidity.

Predicting the Acidity and pKa

While no experimentally determined pKa value for this compound is readily available in the scientific literature, we can make a well-reasoned prediction based on the electronic properties of the pyrrolidin-2-ylidene substituent.

Electronic Effects of the Pyrrolidin-2-ylidene Substituent

The pyrrolidin-2-ylidene group contains a nitrogen atom with a lone pair of electrons adjacent to the double bond. This allows for a significant resonance effect, where the lone pair can be delocalized into the conjugated system. This electron-donating resonance effect (+R) increases the electron density within the Meldrum's acid core.

Simultaneously, the nitrogen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bonds.[5][6] However, in systems where resonance is possible, the resonance effect is generally the dominant factor in determining the overall electronic influence of a substituent.[7]

Figure 2: Influence of the electron-donating resonance effect on acidity.

Qualitative pKa Prediction

The electron-donating nature of the pyrrolidin-2-ylidene substituent through resonance will increase the electron density on the conjugate base of the Meldrum's acid core. This increased electron density will destabilize the conjugate base, making the deprotonation less favorable. Consequently, this compound is predicted to be less acidic than Meldrum's acid. This translates to a higher pKa value compared to the pKa of approximately 4.9 for Meldrum's acid.

| Compound | Key Structural Feature | Predicted Effect on Acidity | Predicted pKa |

| Meldrum's Acid | Unsubstituted C5 | High | ~4.9 |

| This compound | Electron-donating pyrrolidin-2-ylidene group at C5 | Decreased | > 4.9 |

Table 1: Predicted pKa of this compound relative to Meldrum's Acid.

Experimental Determination of pKa

To obtain a precise pKa value, experimental determination is essential. The following are robust and widely accepted methods.

Potentiometric Titration

This is a highly accurate and common method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., 0.01 M in a suitable solvent, such as a water-methanol mixture to ensure solubility).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Use carbonate-free water for all aqueous solutions.

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, precise increments.

-

Record the pH and the volume of titrant added after each increment, allowing the solution to equilibrate.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Figure 3: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.

-

Add a small, constant amount of the analyte stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

-

-

Spectral Measurement:

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength where the acidic and basic forms of the molecule have significantly different molar absorptivities.

-

Plot the absorbance at this wavelength versus the pH of the solutions.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

-

Computational pKa Prediction

In silico methods provide a powerful tool for estimating pKa values, especially for novel compounds or when experimental determination is not feasible.

Quantum Mechanical (QM) Methods

QM-based approaches, often combined with continuum solvation models, can provide accurate pKa predictions.[8][9] These methods calculate the Gibbs free energy of the deprotonation reaction.

Workflow for QM-based pKa Prediction:

-

Geometry Optimization: Optimize the 3D structures of both the protonated and deprotonated forms of the molecule using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: Calculate the solvation free energies of the protonated and deprotonated species using a continuum solvation model (e.g., SMD, PCM).

-

pKa Calculation: Use the calculated Gibbs free energies in the gas phase and in solution to determine the pKa via a thermodynamic cycle.

Figure 4: General workflow for computational pKa prediction using QM methods.

Conclusion

The acidity of this compound is a complex interplay of the inherent acidity of the Meldrum's acid core and the electronic effects of the pyrrolidin-2-ylidene substituent. Based on the principles of vinylogy and the strong electron-donating resonance effect of the nitrogen atom, it is predicted that this compound will be less acidic than its parent, Meldrum's acid, and thus exhibit a pKa value greater than 4.9. For drug development and other research applications where a precise understanding of the ionization state is crucial, experimental determination of the pKa using methods such as potentiometric titration or UV-Vis spectrophotometry is highly recommended. Computational methods can also provide valuable estimates. The protocols and theoretical framework provided in this guide offer a robust foundation for the characterization of this and related compounds.

References

-

Vinylogy. In Wikipedia; 2023. [Link]

-

Hammett constants of the pyrroline-2, 5-dione ring. ElectronicsAndBooks. [Link]

-

Byun, K.; Mo, Y.; Gao, J. New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study. J. Am. Chem. Soc.2001 , 123 (17), 3974–3979. [Link]

-

Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. ResearchGate. [Link]

-

Ishida, T.; Nagao, H.; Nishizawa, A.; Nakajima, Y. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Int. J. Mol. Sci.2021 , 22 (24), 13349. [Link]

-

Tshiboko, D. N.; Bence, M.; et al. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals2023 , 16 (2), 268. [Link]

-

Dumas, A. M.; Fillion, E. Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Acc. Chem. Res.2010 , 43 (3), 440–454. [Link]

-

Hammett substituent constants: Topics by Science.gov. [Link]

-

Dumas, A. M.; Fillion, E. Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. ResearchGate. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. [Link]

-

Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. [Link]

-

This compound. Matrix Fine Chemicals. [Link]

-

Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Hammett equation. In Wikipedia; 2023. [Link]

-

Intro to Organic Chemistry: inductive and resonance effects. YouTube. [Link]

-

Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry | Khan Academy. YouTube. [Link]

-

Hammett substituent constants. Stenutz. [Link]

-

Approximate pKa chart of the functional groups: values to know. [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

Bordwell pKa Table. Organic Chemistry Data. [Link]

-

Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

-

27.02 Resonance and Inductive Effects. YouTube. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione. PubChem. [Link]

-

2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. Acta Crystallographica Section E. [Link]

-

2,2-Dimethyl-1,3-dioxane-4,6-dione, 98%. Fisher Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Vinylogy - Wikipedia [en.wikipedia.org]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 9. optibrium.com [optibrium.com]

The Formation of Pyrrolidinylidene Derivatives of Meldrum's Acid: A Mechanistic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyrrolidinylidene derivatives of Meldrum's acid, compounds of significant interest in medicinal chemistry and organic synthesis. We will delve into the core mechanistic principles governing their formation, present a detailed, field-proven experimental protocol, and offer insights into the key factors influencing reaction outcomes. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel molecular entities.

Introduction: The Unique Reactivity of Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C5 methylene protons (pKa ≈ 4.97) and the synthetic utility of its derivatives.[1] This pronounced acidity, unusual for a methylene group not directly flanked by strongly electron-withdrawing groups like nitro or cyano, arises from the rigid, boat-like conformation of the six-membered ring, which minimizes steric hindrance and allows for efficient delocalization of the negative charge in the corresponding enolate. The C5 position is therefore highly susceptible to electrophilic substitution, making Meldrum's acid an excellent substrate for a variety of condensation reactions.[2][3]

Pyrrolidinylidene derivatives of Meldrum's acid, a class of enamines, are valuable synthetic intermediates. The introduction of the pyrrolidine moiety can significantly modulate the electronic properties and biological activity of the parent molecule, making these derivatives attractive scaffolds in drug discovery programs. This guide will focus on the prevalent and efficient method for their synthesis: the reaction of Meldrum's acid with an orthoformate and pyrrolidine.

The Core Mechanism: A Stepwise Elucidation

The formation of 5-(pyrrolidin-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione proceeds through a well-established, two-step sequence. The overall transformation is a type of Knoevenagel condensation, where an active methylene compound reacts with a carbonyl equivalent, followed by the displacement of a leaving group by an amine.

Step 1: Formation of the Electrophilic Intermediate

The reaction is initiated by the condensation of Meldrum's acid with an orthoformate, typically triethyl orthoformate, under heating. This step generates a highly reactive electrophilic intermediate, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. The acidic C5 proton of Meldrum's acid is readily removed, and the resulting enolate attacks the orthoformate, leading to the elimination of two molecules of ethanol.

Step 2: Nucleophilic Attack by Pyrrolidine and Elimination

The second stage of the reaction involves the nucleophilic addition of pyrrolidine to the electron-deficient double bond of the ethoxymethylene intermediate. The nitrogen atom of pyrrolidine attacks the exocyclic methylene carbon, leading to a transient tetrahedral intermediate. This is followed by the elimination of ethanol, a good leaving group, to afford the thermodynamically stable pyrrolidinylidene derivative. The lone pair of electrons on the pyrrolidine nitrogen participates in resonance with the dicarbonyl system of the Meldrum's acid moiety, contributing to the stability of the final product.

Below is a visual representation of the reaction mechanism generated using the DOT language.

Sources

The Synthesis of Meldrum's Acid Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of Meldrum's Acid

First synthesized in 1908 by Andrew Norman Meldrum, 2,2-dimethyl-1,3-dioxane-4,6-dione, now ubiquitously known as Meldrum's acid, has established itself as a cornerstone reagent in modern organic synthesis.[1][2] Initially misidentified, its correct cyclic acylal structure was confirmed four decades later, revealing the source of its unique reactivity.[2][3] The molecule's high acidity (pKa ≈ 4.97), a consequence of its rigid cyclic structure and the inductive effect of the two carbonyl groups, makes the C5 methylene protons readily removable, paving the way for a vast array of synthetic transformations.[1][2][4] This guide provides an in-depth exploration of the core synthetic methodologies for preparing Meldrum's acid derivatives, offering both mechanistic understanding and practical, field-proven protocols for researchers, scientists, and professionals in drug development. The unique reactivity of Meldrum's acid and its derivatives has made them invaluable intermediates in the synthesis of complex organic molecules, including a wide range of natural products and their analogs.[2][5]

The synthetic utility of Meldrum's acid stems from three key reactive sites: the highly acidic C5 position, susceptible to electrophilic substitution, and the C4 and C6 carbonyl carbons, which are prone to nucleophilic attack.[3][4] Furthermore, thermal or photochemical treatment of Meldrum's acid derivatives can generate highly reactive ketene intermediates, opening up another dimension of synthetic possibilities.[2][5] This guide will delve into the most pivotal of these transformations: Knoevenagel condensation, Michael addition, and direct C5 functionalization through alkylation and acylation.

I. Foundational Synthesis of Meldrum's Acid

Before exploring its derivatives, it is crucial to understand the preparation of Meldrum's acid itself. The classical and most common method involves the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[2][3][6]

Experimental Protocol: Synthesis of Meldrum's Acid[6]

-

Reaction Setup: To a stirred solution of malonic acid (e.g., 5.00 g, 48.05 mmol) in acetone (e.g., 3.88 mL) and acetic anhydride (e.g., 5.7 mL), cool the mixture to 0-5 °C in an ice bath.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.14 mL) dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: Continue stirring the mixture at 0-5 °C for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, add water (e.g., 19.6 mL) portion-wise to the resulting precipitate. Maintain the mixture at 0 °C for an additional hour to ensure complete precipitation.

-

Purification: Filter the crude product and wash with cold methanol to yield Meldrum's acid as a white crystalline solid.

II. Knoevenagel Condensation: Crafting Alkylidene and Arylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction in the derivatization of Meldrum's acid, involving the reaction of its active methylene group with aldehydes or ketones to form C5-alkylidene or C5-arylidene derivatives.[6][7][8] These products, often referred to as alkylidene Meldrum's acids, are potent electrophiles and versatile intermediates for a variety of subsequent transformations, including cycloadditions and conjugate additions.[5][6][9][10]

The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which facilitates the deprotonation of Meldrum's acid to form the nucleophilic enolate.[8] This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.[8]

Mechanism of Knoevenagel Condensation

The causality behind this transformation lies in the facile generation of the Meldrum's acid anion, which acts as the key nucleophile. The subsequent dehydration step is driven by the formation of a highly conjugated system.

Caption: Knoevenagel condensation of Meldrum's acid with an aldehyde.

Experimental Protocol: Synthesis of 5-Arylidene Meldrum's Acid Derivatives[5][6]

-

Reactant Preparation: Dissolve Meldrum's acid (1.0 eq) in a suitable solvent such as absolute ethanol or acetonitrile in a round-bottomed flask.

-

Aldehyde Addition: Add the desired aromatic aldehyde (1.0 eq) to the solution at room temperature.

-

Catalyst Introduction (Optional but recommended): While some reactions proceed without a catalyst, the addition of a catalytic amount of a weak base like piperidine or an organocatalyst like L-proline can significantly accelerate the reaction.[10][11] For instance, a copper-based catalyst like (PhNH₃)₂CuCl₄ (0.85 mol%) has also been shown to be effective.[5]

-

Reaction and Precipitation: Stir the mixture at room temperature. The product often precipitates out of the solution within 5 to 60 minutes.

-

Isolation and Purification: After stirring for a sufficient time (e.g., 1 hour), filter the precipitate and wash it with cold 96% ethanol and water to obtain the pure 5-arylidene Meldrum's acid derivative.

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Vanillin Derivatives | (PhNH₃)₂CuCl₄ | Ethanol | 54-92 | [5] |

| Various Aryl Aldehydes | None | Ethanol/Water | Excellent | [7] |

| 2-(1-phenylvinyl)benzaldehyde | Piperidine/AcOH | Benzene | 63-80 | [10] |

III. Michael Addition: Expanding the Molecular Framework

The electron-deficient nature of alkylidene Meldrum's acids makes them excellent Michael acceptors.[12][13] They readily react with a wide range of nucleophiles, including other molecules of Meldrum's acid, enolates, amines, and thiols, in a conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular scaffolds.[13][14]

Mechanism of Michael Addition

The reaction is initiated by the attack of a nucleophile at the β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate intermediate, which is subsequently protonated.

Caption: Michael addition of a nucleophile to an alkylidene Meldrum's acid.

Experimental Protocol: Asymmetric Michael Addition of Meldrum's Acid to a Nitroalkene[14]

This protocol exemplifies an organocatalyzed asymmetric Michael addition, a sophisticated method for creating chiral centers.

-

Catalyst and Reactant Setup: In a reaction vessel, dissolve the bifunctional thiourea organocatalyst (e.g., 10 mol%) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Addition of Reactants: Add Meldrum's acid (1.2 eq) to the solution, followed by the nitroalkene (1.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or NMR.

-

Workup and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched Michael adduct.

IV. C5-Alkylation and Acylation: Direct Functionalization

The high acidity of the C5 proton allows for the direct functionalization of Meldrum's acid through deprotonation followed by reaction with an electrophile.[1] This provides a straightforward route to 5-mono- and 5,5-disubstituted Meldrum's acid derivatives.[15][16]

C5-Alkylation

Alkylation is typically achieved by treating Meldrum's acid with a base (e.g., K₂CO₃, NaH) to generate the enolate, which is then reacted with an alkyl halide.[1][15] Phase-transfer catalysts can also be employed to facilitate the reaction.[15] While mono-alkylation is possible, especially with reactive alkyl halides like α-bromoketones, di-alkylation is a common outcome if excess alkylating agent and base are used.[15]

C5-Acylation

Acylation introduces a carbonyl group at the C5 position and is a key step in the synthesis of β-keto esters.[17] The reaction is typically performed by treating Meldrum's acid with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., DCC, carbonyldiimidazole) in the presence of a base like pyridine.[3][17] Unlike alkylation, acylation almost exclusively yields the mono-substituted product.[15]

Caption: General workflows for C5-alkylation and C5-acylation of Meldrum's acid.

Experimental Protocol: Synthesis of a 5-Acyl Meldrum's Acid[17]

-

Initial Setup: Suspend Meldrum's acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to 0 °C.

-

Base Addition: Add pyridine (2.2 eq) to the suspension and stir until a clear solution is obtained.

-

Acyl Chloride Addition: Add a solution of the desired acyl chloride (e.g., phenylacetyl chloride, 1.0 eq) in dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, stir the reaction mixture for an additional hour at 0 °C and then for another hour at room temperature.

-

Aqueous Workup: Pour the reaction mixture into 2N hydrochloric acid containing crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with 2N HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-acyl Meldrum's acid, which can often be used in the next step without further purification.

V. Subsequent Transformations: Unleashing Synthetic Potential

The true power of Meldrum's acid derivatives lies in their ability to be transformed into a vast array of other functional groups and molecular architectures.

-

Formation of β-Keto Esters: 5-Acyl Meldrum's acids are excellent precursors for β-keto esters. Simply refluxing the acyl derivative in an alcohol (e.g., methanol, ethanol) leads to alcoholysis and decarboxylation, yielding the corresponding ester in high yield.[1][17] This method is highly versatile and can be used to prepare a wide range of esters, including sterically hindered ones.[1]

-

Generation of Ketenes: Pyrolysis of Meldrum's acid derivatives results in the loss of acetone and carbon dioxide, generating highly reactive ketene intermediates.[2][5] These ketenes can be trapped in situ or isolated via flash vacuum pyrolysis, serving as powerful synthons for cycloadditions and the synthesis of various heterocycles.[1][2]

-

Domino Reactions: The unique reactivity of Meldrum's acid and its derivatives makes them ideal candidates for multicomponent and domino reactions, allowing for the rapid construction of complex molecules from simple starting materials in a single pot.[2][12][18]

Conclusion

Meldrum's acid continues to be a molecule of exceptional utility in organic synthesis. Its unique structural and electronic properties provide a platform for a diverse range of chemical transformations. The core synthetic routes—Knoevenagel condensation, Michael addition, alkylation, and acylation—offer reliable and versatile methods for creating a vast library of derivatives. These derivatives, in turn, serve as pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to effectively harness the synthetic potential of this remarkable reagent.

References

-

Meldrum's acid - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI. (2023, February 13). Retrieved January 15, 2026, from [Link]

-

Acyl Meldrum's acid derivatives: Application in organic synthesis - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Retrieved January 15, 2026, from [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository. (2021, April 30). Retrieved January 15, 2026, from [Link]

-

Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

-

meldrum's acid - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

-

Cracking Meldrum's Acid: Lowering the Temperature - Open Research Repository. (n.d.). Retrieved January 15, 2026, from [Link]

-

Best Meldrum Acid: Properties, Synthesis & Key Applications - Gunjal Industries. (2025, November 8). Retrieved January 15, 2026, from [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Journal. (2021, April 30). Retrieved January 15, 2026, from [Link]

-

Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

- Process for the preparation of Meldrum's acid - Google Patents. (n.d.).

-

Synthesis of Mannich Bases of Meldrum's Acid and Its 5-Substituted Derivatives. (2025, August 6). Retrieved January 15, 2026, from [Link]

-

Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

-

Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. (2024, October 11). Retrieved January 15, 2026, from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

-

Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity‐Oriented Synthesis | Request PDF - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]

-

An Organic Puzzle Using Meldrum's Acid | Journal of Chemical Education. (n.d.). Retrieved January 15, 2026, from [Link]

-

Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes: Probing the mechanism of bifunctional thiourea organocatalysts - ResearchGate. (2025, August 9). Retrieved January 15, 2026, from [Link]

-

Proline organocatalysis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. The Michael addition reaction of Meldrum's acid (MA): an effective route for the preparation of reactive precursors for MA-based thermosetting resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. mdpi.com [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

The Enduring Legacy of Meldrum's Acid: A Comprehensive Technical Guide for the Modern Chemist

Abstract

First synthesized in 1908, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has traversed over a century of chemical research, evolving from a structural puzzle to an indispensable tool in the synthetic chemist's arsenal. Its remarkable acidity, comparable to that of carboxylic acids, coupled with its unique cyclic structure, endows it with a versatile reactivity profile. This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of Meldrum's acid and its analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its reactivity and offers practical, field-proven insights into its use in constructing complex molecular architectures, from natural products to novel therapeutic agents.

A Serendipitous Discovery and a 40-Year-Old Structural Enigma

The story of Meldrum's acid begins with Scottish chemist Andrew Norman Meldrum. In 1908, through the condensation of malonic acid and acetone in a mixture of acetic anhydride and sulfuric acid, he isolated a crystalline compound with unexpectedly high acidity.[1][2][3][4][5] Based on this pronounced acidity, Meldrum incorrectly proposed the structure to be a β-lactone of β-hydroxyisopropylmalonic acid.[1][3][4][6]

It was not until four decades later, in 1948, that David Davidson and Sidney A. Bernhard correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione, a cyclic diester.[3][7][8][9] This pivotal correction unlocked a deeper understanding of its chemical behavior and paved the way for its widespread adoption in organic synthesis.

The Synthesis of a Versatile Reagent: Protocols and Mechanistic Insights

The original method reported by Meldrum remains a common and efficient laboratory-scale synthesis.[1][2] Alternative procedures have since been developed to improve yield and scalability.

Classical Synthesis of Meldrum's Acid

This procedure is a robust and widely used method for the preparation of Meldrum's acid.

Experimental Protocol:

-

To a stirred solution of malonic acid (e.g., 5.00 g, 48.05 mmol) in acetone (e.g., 3.88 mL) and acetic anhydride (e.g., 5.7 mL), the mixture is cooled to 0-5°C.[10]

-

Concentrated sulfuric acid (e.g., 0.14 mL) is added dropwise to the cooled reaction mixture.[10]

-

The mixture is maintained at this temperature with continuous stirring for approximately 3 hours.

-

Water (e.g., 19.6 mL) is added incrementally to the resulting precipitate.[10]

-

The mixture is kept at 0°C for an additional hour to ensure complete precipitation.

-

The solid product is collected by filtration, washed with cold water, and dried to afford Meldrum's acid. A typical yield for this one-pot reaction is around 50%.[10]

Causality Behind Experimental Choices:

-

Acetic Anhydride: Serves as a dehydrating agent, driving the condensation reaction forward. A slow, controlled addition is crucial to prevent the formation of undesired di-acetic anhydride byproducts.[11][12]

-

Sulfuric Acid: Acts as a catalyst to promote the formation of the acetone enol and the mixed anhydride intermediate from malonic acid and acetic anhydride.[11]

-

Low Temperature: The reaction is performed at a low temperature to control the exothermic nature of the reaction and to minimize side reactions.

Reaction Mechanism: The synthesis proceeds through an acid-catalyzed condensation. The key steps involve the formation of a reactive mixed anhydride from malonic acid and acetic anhydride, followed by a nucleophilic attack from the enol of acetone, and subsequent intramolecular cyclization to form the stable six-membered ring.[11]

Caption: Mechanism of Knoevenagel Condensation.

Alkylation and Acylation

The enolate of Meldrum's acid readily undergoes alkylation and acylation at the C5 position, providing a straightforward route to a diverse range of substituted derivatives.

[4]#### 4.3. Generation of Ketenes

Upon thermal pyrolysis, Meldrum's acid and its derivatives undergo a retro-Diels-Alder type reaction, eliminating acetone and carbon dioxide to generate highly reactive ketene intermediates. T[4][8]hese ketenes can be trapped in situ by various nucleophiles or participate in cycloaddition reactions.

[13][14][15]Mechanism of Ketene Formation:

Caption: Thermal Generation of Ketenes from Meldrum's Acid.

Meldrum's Acid and its Analogs in Drug Discovery and Development

The synthetic versatility of Meldrum's acid and its derivatives has made them valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

-

Anticancer Agents: Meldrum's acid derivatives have been incorporated into novel hybrid molecules exhibiting significant anticancer activity. For instance, hybrids of Meldrum's acid, 7-azaindole, and 1,2,3-triazole have shown potent activity against various cancer cell lines, including HeLa and MCF-7. *[16] Antimicrobial and Antimalarial Agents: Arylidene derivatives of Meldrum's acid have demonstrated promising antibacterial, antifungal, and antimalarial properties. *[17][18] Synthesis of Complex Natural Products: The unique reactivity of Meldrum's acid makes it a key intermediate in the total synthesis of complex natural products.

[8]Table 1: Physicochemical Properties of Meldrum's Acid

| Property | Value |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione |

| Molecular Formula | C₆H₈O₄ |

| Molar Mass | 144.13 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 94-97 °C (decomposes) |

| pKa | 4.97 |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water |

Conclusion: An Ever-Expanding Synthetic Utility

From its serendipitous discovery and the subsequent four-decade-long structural puzzle to its current status as a cornerstone of organic synthesis, Meldrum's acid has proven to be a remarkably versatile and enduring reagent. Its unique combination of high acidity and a rigid cyclic structure provides chemists with a powerful tool for carbon-carbon bond formation and the construction of complex molecular frameworks. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the legacy of Meldrum's acid and the exploration of its analogs are poised to continue for the foreseeable future.

References

-

Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). MELDRUM'S ACID IN ORGANIC SYNTHESIS: A CONVENIENT AND VERSATILE METHOD FOR THE PREPARATION OF β-KETO ESTERS. Organic Syntheses. Retrieved from [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Institutional Repository. Retrieved from [Link]

-

Leibfarth, F. A., et al. (2012). Low-temperature ketene formation in materials chemistry through molecular engineering. Chemical Science, 3(4), 1037-1042. Retrieved from [Link]

-

Synthesis of Mannich Bases of Meldrum's Acid and Its 5-Substituted Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Meldrum's acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Journal. Retrieved from [Link]

-

Davidson, D., & Bernhard, S. A. (1948). The structure of Meldrum's supposed beta-lactonic acid. Journal of the American Chemical Society, 70(10), 3426–3428. Retrieved from [Link]

-

Nakamura, S., Hirao, H., & Ohwada, T. (2004). Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital. The Journal of Organic Chemistry, 69(13), 4309–4316. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). MDPI. Retrieved from [Link]

-

Meldrum's acid. (n.d.). Grokipedia. Retrieved from [Link]

-

Meldrum's acid. (n.d.). chemeurope.com. Retrieved from [Link]

-

Knoevenagel condensation of arylaldehydes with meldrum's acid in the... (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Aboudi, A., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. RSC Advances, 13(20), 13445-13453. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

-

A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. (n.d.). ResearchGate. Retrieved from [Link]

-

Leibfarth, F. A., et al. (2012). Low-temperature ketene formation in materials chemistry through molecular engineering. Chemical Science. Retrieved from [Link]

-

MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]

-